molecular formula C24H25ClN4O5S2 B607783 N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide CAS No. 1240516-71-5

N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide

Cat. No. B607783
M. Wt: 549.06
InChI Key: YTEVTHHGQMUPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08357716B2

Procedure details

To a solution of 2-hydroxy-2-methylpropanoic acid (Aldrich) (20.84 mg, 0.200 mmol) in THF (2 mL) was added dropwise at room temperature 1-chloro-N,N,2-trimethyl-1-propen-1-amine (0.026 mL, 0.200 mmol). The resulting mixture was stirred at room temperature for 30 min. To this were successively added N-[1-{[3-(aminomethyl)phenyl]methyl}-4-(methyloxy)-1H-indazol-3-yl]-5-chloro-2-thiophenesulfonamide hydrochloride (for a preparation see Intermediate 4) (50 mg, 0.100 mmol) and DIPEA (0.052 mL, 0.300 mmol). After 1 hour of stirring at room temperature LCMS showed product as the major peak. The reaction mixture was concentrated under a stream of nitrogen in the Radleys blowdown apparatus, the residue was dissolved in 1:1 MeOH:DMSO (1 mL) and purified by MDAP on Sunfire C18 column using Acetonitrile Water with a Formic acid modifier. The solvent was removed under a stream of nitrogen in the Radleys blowdown apparatus to give the title compound (48.5 mg, 88%). LCMS (System A) RT=1.05 min, ES+ve m/z 549/551 (M+H)+.
Quantity
20.84 mg
Type
reactant
Reaction Step One
Quantity
0.026 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
N-[1-{[3-(aminomethyl)phenyl]methyl}-4-(methyloxy)-1H-indazol-3-yl]-5-chloro-2-thiophenesulfonamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.052 mL
Type
reactant
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:7])([CH3:6])[C:3](O)=[O:4].ClC(N(C)C)=C(C)C.Cl.[NH2:17][CH2:18][C:19]1[CH:20]=[C:21]([CH2:25][N:26]2[C:34]3[C:29](=[C:30]([O:35][CH3:36])[CH:31]=[CH:32][CH:33]=3)[C:28]([NH:37][S:38]([C:41]3[S:42][C:43]([Cl:46])=[CH:44][CH:45]=3)(=[O:40])=[O:39])=[N:27]2)[CH:22]=[CH:23][CH:24]=1.CCN(C(C)C)C(C)C>C1COCC1>[Cl:46][C:43]1[S:42][C:41]([S:38]([NH:37][C:28]2[C:29]3[C:34](=[CH:33][CH:32]=[CH:31][C:30]=3[O:35][CH3:36])[N:26]([CH2:25][C:21]3[CH:20]=[C:19]([CH2:18][NH:17][C:3](=[O:4])[C:2]([OH:1])([CH3:7])[CH3:6])[CH:24]=[CH:23][CH:22]=3)[N:27]=2)(=[O:39])=[O:40])=[CH:45][CH:44]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20.84 mg
Type
reactant
Smiles
OC(C(=O)O)(C)C
Name
Quantity
0.026 mL
Type
reactant
Smiles
ClC(=C(C)C)N(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
N-[1-{[3-(aminomethyl)phenyl]methyl}-4-(methyloxy)-1H-indazol-3-yl]-5-chloro-2-thiophenesulfonamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC=1C=C(C=CC1)CN1N=C(C2=C(C=CC=C12)OC)NS(=O)(=O)C=1SC(=CC1)Cl
Step Three
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.052 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 1 hour of stirring at room temperature LCMS
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under a stream of nitrogen in the Radleys blowdown apparatus
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1:1 MeOH
CUSTOM
Type
CUSTOM
Details
DMSO (1 mL) and purified by MDAP on Sunfire C18 column
CUSTOM
Type
CUSTOM
Details
The solvent was removed under a stream of nitrogen in the Radleys blowdown apparatus

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(S1)S(=O)(=O)NC1=NN(C2=CC=CC(=C12)OC)CC=1C=C(C=CC1)CNC(C(C)(C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48.5 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.